molecular formula C28H28N2O B14962172 [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone

[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone

Cat. No.: B14962172
M. Wt: 408.5 g/mol
InChI Key: WSRARBWLKLAVQZ-UHFFFAOYSA-N
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Description

1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,2-dimethylquinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C28H28N2O/c1-28(2)18-24(20-29-17-16-21-10-6-7-13-23(21)19-29)25-14-8-9-15-26(25)30(28)27(31)22-11-4-3-5-12-22/h3-15,18H,16-17,19-20H2,1-2H3

InChI Key

WSRARBWLKLAVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCC5=CC=CC=C5C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2,2-dimethyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2-dihydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation products include quinoline N-oxides.
  • Reduction products include tetrahydroquinoline derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

    Quinoline: A basic structure similar to the compound but without the benzoyl and tetrahydroisoquinoline groups.

    Isoquinoline: Another related structure with a different arrangement of nitrogen atoms in the ring.

    Benzoylquinoline: A compound with a benzoyl group attached to the quinoline ring but lacking the dimethyl and tetrahydroisoquinoline moieties.

Uniqueness: 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group enhances its reactivity, while the tetrahydroisoquinoline moiety contributes to its potential biological activities.

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